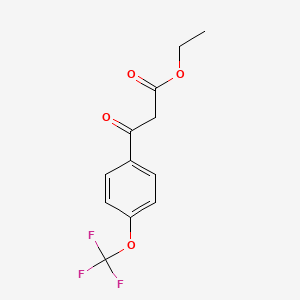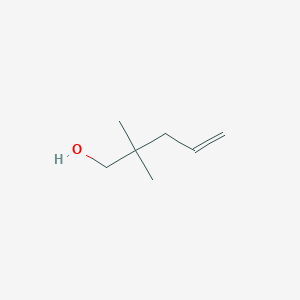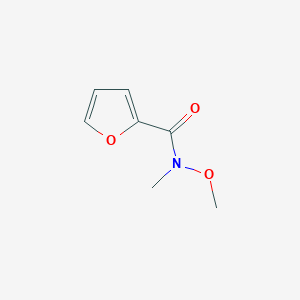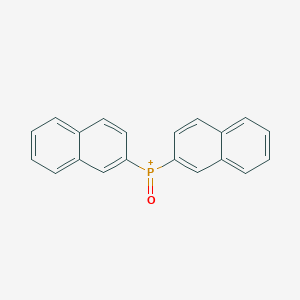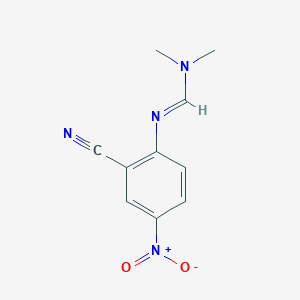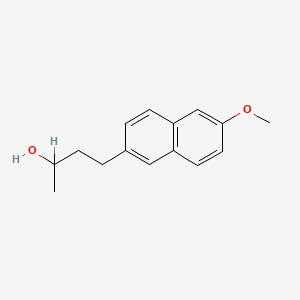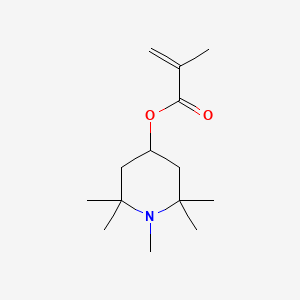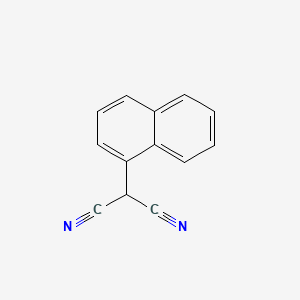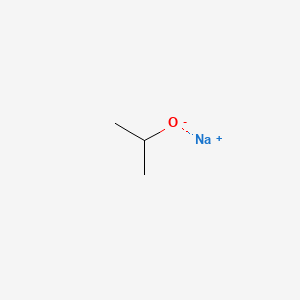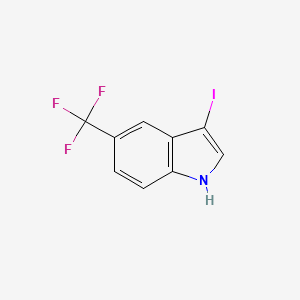
3-iodo-5-(trifluoromethyl)-1H-indole
描述
3-Iodo-5-(trifluoromethyl)-1H-indole is a halogenated heterocyclic aromatic organic compound It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the indole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole derivatives.
Halogenation: The indole core is subjected to halogenation reactions to introduce the iodine atom at the 3-position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethylating agents under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodine atom or other functional groups present.
Substitution: Substitution reactions at the indole ring or the trifluoromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Iodinated indole derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced iodine derivatives and other reduced functional groups.
Substitution Products: Substituted indoles and trifluoromethylated compounds.
科学研究应用
3-Iodo-5-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 3-iodo-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with molecular targets and pathways. The iodine atom and trifluoromethyl group play crucial roles in its biological activity, influencing binding affinity and selectivity towards specific receptors or enzymes.
相似化合物的比较
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
3-Iodo-5-(trifluoromethyl)benzoic acid
1-Chloro-3-iodo-5-(trifluoromethyl)benzene
Uniqueness: 3-Iodo-5-(trifluoromethyl)-1H-indole stands out due to its indole core, which imparts unique electronic and steric properties compared to other halogenated aromatic compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
3-iodo-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGUJOTQZZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459232 | |
| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440363-05-3 | |
| Record name | 3-iodo-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


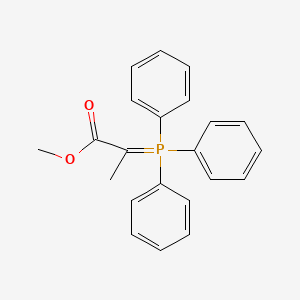
![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)
